molecular formula C9H9Cl2N B1461499 1-(3,4-Dichlorophenyl)cyclopropan-1-amine CAS No. 474709-82-5

1-(3,4-Dichlorophenyl)cyclopropan-1-amine

Cat. No. B1461499
CAS RN: 474709-82-5
M. Wt: 202.08 g/mol
InChI Key: FWIUBNRQCNYBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)cyclopropan-1-amine is a chemical compound with the molecular weight of 238.54 . It appears as a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride . The InChI code is 1S/C9H9Cl2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature . The shipping temperature is normal .

Scientific Research Applications

Cyclopropane Derivatives and Organochlorine Compounds

  • Cyclopropane Applications : Cyclopropane and its derivatives are of significant interest due to their presence in biologically active compounds and potential in drug development. Studies on cyclopropane compounds, such as 1-methylcyclopropene, show applications in inhibiting ethylene action in plants, thereby preventing ethylene effects across a range of fruits, vegetables, and floriculture crops. This inhibition is crucial for extending the shelf life and maintaining the quality of agricultural products (Blankenship & Dole, 2003).

  • Organochlorine Compounds : The environmental impact of organochlorine compounds, such as chlorophenols (which include 2-chlorophenol and 2,4-dichlorophenol), has been extensively reviewed. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with their persistence and bioaccumulation potential varying based on environmental conditions. Such studies underscore the significance of understanding the ecological consequences of synthetic compounds and highlight the need for sustainable chemical practices (Krijgsheld & Gen, 1986).

Safety and Hazards

The safety information signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIUBNRQCNYBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)cyclopropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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